molecular formula C13H8N4OS2 B2826513 3-(thiophen-2-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole CAS No. 1192556-97-0

3-(thiophen-2-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Cat. No.: B2826513
CAS No.: 1192556-97-0
M. Wt: 300.35
InChI Key: QHDDFASWQKHMGN-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a complex organic compound featuring thiophene and pyrazole rings fused to an oxadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(thiophen-2-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves multiple steps, starting with the formation of thiophene derivatives

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Production of thiophene derivatives with reduced functional groups.

  • Substitution: Introduction of various substituents on the thiophene and pyrazole rings.

Scientific Research Applications

Chemistry and Material Science: This compound is used in the development of advanced materials with unique electronic and optical properties. It can serve as a building block for organic semiconductors and photovoltaic materials.

Biology and Medicine: In medicinal chemistry, 3-(thiophen-2-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole has shown potential as a therapeutic agent. Its derivatives are being explored for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Industry: The compound is also utilized in the synthesis of agrochemicals and dyes, contributing to advancements in agricultural and textile industries.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar biological and chemical properties.

  • Pyrazole derivatives: Compounds containing the pyrazole ring are structurally related and often possess comparable biological activities.

  • Oxadiazole derivatives: Other oxadiazole-based compounds may have similar reactivity and applications.

Uniqueness: 3-(Thiophen-2-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole stands out due to its unique combination of thiophene, pyrazole, and oxadiazole rings, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-thiophen-2-yl-5-(5-thiophen-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4OS2/c1-3-10(19-5-1)8-7-9(16-15-8)13-14-12(17-18-13)11-4-2-6-20-11/h1-7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDDFASWQKHMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NN2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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